2-amino-3-hydroxy-N-methylpropanamide
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Overview
Description
“2-amino-3-hydroxy-N-methylpropanamide” is a chemical compound with the molecular formula C4H10N2O2 . It is also known as “3-amino-2-hydroxy-N-methylpropanamide hydrochloride” and has a molecular weight of 154.6 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C4H10N2O2.ClH/c1-4(2,5)3(7)6-8;/h8H,5H2,1-2H3,(H,6,7);1H
. This code provides a unique identifier for the compound and can be used to generate a 3D structure.
Physical and Chemical Properties Analysis
“this compound” is a powder with a melting point of 120-124°C . It is stored at room temperature .
Scientific Research Applications
Computational Peptidology and Antifungal Tripeptides
A study by Flores-Holguín et al. (2019) explored the chemical reactivity of peptides, including 2-amino-3-hydroxy-N-methylpropanamide derivatives, for antifungal applications. They used conceptual density functional theory to predict the molecular properties and bioactivity scores of these peptides, aiding in drug design.
Hydrogel for Bi(III) and Hg(II) Removal
In research by Mondal et al. (2019), a starch-based hydrogel incorporating a compound related to this compound was synthesized. This hydrogel showed effectiveness in removing heavy metals like Bi(III) and Hg(II) from solutions, indicating its potential in environmental remediation.
Dopamine Agonists
Ramsby et al. (1989) conducted a study on the synthesis of 2-amino- and 2-halo-substituted aporphines, including a derivative of this compound, for their affinity to dopamine D-2 receptors. This research Ramsby et al. (1989) contributes to the development of potent dopamine agonists, potentially useful in treating neurological disorders.
Synthesis of Chiral Hexahydro-4-pyrimidinones and Oxazolidines
The work by Hajji et al. (2002) explored the reactivity of a derivative of this compound in synthesizing chiral hexahydro-4-pyrimidinones and oxazolidines. These compounds have potential applications in pharmaceuticals and organic chemistry.
Antihistaminic and Biological Activities
Arayne et al. (2017) studied derivatives of 2-methylpropanamide, closely related to this compound, for their antihistaminic and biological activities. This study Arayne et al. (2017) provides insights into potential new treatments for allergic reactions.
Immunosuppressive Activity
The synthesis and evaluation of 2-substituted 2-aminopropane-1,3-diols, related to this compound, were explored by Kiuchi et al. (2000). These compounds showed promising results in immunosuppressive activities, which could be beneficial in organ transplantation.
Corrosion Inhibitors
Leçe et al. (2008) investigated compounds including 2-amino-2-methylpropanamide derivatives as corrosion inhibitors Leçe et al. (2008). Their effectiveness in protecting mild steel in acidic solutions highlights their potential in industrial applications.
Poly(N-isopropylacrylamide) Copolymer Latexes
Meunier et al. (1995) explored the preparation of cationic poly(N-isopropylacrylamide) copolymer latexes using compounds related to this compound Meunier et al. (1995). This research contributes to advancements in polymer chemistry and materials science.
DNA Sequence Recognition
Kielkopf et al. (2000) examined the effects of DNA sequence on recognition by hydroxypyrrole/pyrrole pairs, involving compounds similar to this compound Kielkopf et al. (2000). This study provides valuable insights into DNA-protein interactions and molecular biology.
Functionalized Amino Acid Derivatives in Anticancer Agents
Kumar et al. (2009) synthesized functionalized amino acid derivatives, including those related to this compound, to evaluate their cytotoxicity against cancer cell lines Kumar et al. (2009). This research contributes to the development of new anticancer agents.
HIV-1 Protease Inhibitor
Abdel-Meguid et al. (1994) studied a compound containing an imidazole-derived peptide bond replacement, similar to this compound, for its potential as an HIV-1 protease inhibitor Abdel-Meguid et al. (1994). This work contributes to HIV treatment research.
Fmoc Solid Phase Synthesis of Polyamides
Wurtz et al. (2001) optimized the Fmoc solid phase synthesis of polyamides, incorporating amino acids similar to this compound Wurtz et al. (2001). This method is significant in peptide and protein engineering.
Intramolecular Hydrogen Bonding in Beta-Amino Acid-Containing Polyamides
Gung et al. (1999) studied the effects of substituents on intramolecular hydrogen bonding in beta-amino acid-containing polyamides Gung et al. (1999), providing insights into the structural behavior of these compounds.
Succinonitrile from Glutamic Acid and Glutamine
Lammens et al. (2011) described the synthesis of biobased succinonitrile from glutamic acid and glutamine Lammens et al. (2011), offering a sustainable approach to producing industrial polyamides.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-amino-3-hydroxy-N-methylpropanamide are yet to be identified. It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
The exact mode of action of this compound is currently unknown. Amines can form hydrogen bonds with their targets, leading to changes in the target’s function .
Biochemical Pathways
For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Properties
IUPAC Name |
2-amino-3-hydroxy-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c1-6-4(8)3(5)2-7/h3,7H,2,5H2,1H3,(H,6,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZBXYKLDPBGFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57645-10-0 |
Source
|
Record name | 2-amino-3-hydroxy-N-methylpropanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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